molecular formula C7H4ClIO2 B1451805 3-Chloro-5-iodobenzoic acid CAS No. 289039-25-4

3-Chloro-5-iodobenzoic acid

Cat. No. B1451805
CAS RN: 289039-25-4
M. Wt: 282.46 g/mol
InChI Key: LFLGQMGSWYRAMO-UHFFFAOYSA-N
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Description

3-Chloro-5-iodobenzoic acid is a compound with the molecular formula C7H4ClIO2 . It has a molecular weight of 282.463 and a density of 2.1±0.1 g/cm3 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-iodobenzoic acid consists of a benzene ring with a chlorine atom and an iodine atom attached at the 3rd and 5th positions respectively, and a carboxylic acid group attached at the 1st position .

Scientific Research Applications

Synthesis of Cyclic Hypervalent Iodine (III) Oxidants

3-Chloro-5-iodobenzoic acid: can be used in the synthesis of cyclic hypervalent iodine (III) oxidants . These are nonmetallic green oxidants known for their excellent recyclability and are used as efficient organocatalysts and reagents in various reactions. The process involves the use of Oxone® in aqueous solution under mild conditions at room temperature, providing a practical method for preparing these compounds without the hazardous by-products.

Precursor for Indole Derivatives

The compound serves as a precursor in the synthesis of indole derivatives . Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. They exhibit various biologically vital properties and are used as biologically active compounds for treating cancer cells, microbes, and different types of disorders in the human body.

Development of Organic Methodologies

3-Chloro-5-iodobenzoic acid: is instrumental in the development of new organic methodologies . It is involved in reactions such as decarboxylative alkynylation, acylarylation, and oxidative C–H arylation, which are fundamental in creating complex organic molecules for pharmaceuticals and materials science.

Green Synthetic Organic Chemistry

This compound is also significant in green synthetic organic chemistry . Its use in reactions that proceed under mild conditions without the need for hazardous solvents or reagents aligns with the principles of green chemistry, which aims to reduce the environmental impact of chemical manufacturing.

Catalyst in Asymmetric Synthesis

As a catalyst, 3-Chloro-5-iodobenzoic acid can be used in asymmetric synthesis . This is a type of chemical reaction where a key step is designed to favor the formation of a specific enantiomer or diastereomer of a compound, which is crucial in the production of enantiopure pharmaceuticals.

Reagent in Medicinal Chemistry

In medicinal chemistry, 3-Chloro-5-iodobenzoic acid acts as a reagent in the synthesis of compounds with potential therapeutic applications . Its role in the construction of molecules with biological activity is vital in the discovery and development of new drugs.

Material Science Applications

The unique properties of 3-Chloro-5-iodobenzoic acid make it suitable for material science applications . Its molecular structure allows for the creation of novel materials with specific desired properties, such as conductivity, reactivity, or stability.

Halogen Bonding Studies

Lastly, 3-Chloro-5-iodobenzoic acid is used in halogen bonding studies . Halogen bonding is a type of noncovalent interaction that is similar to hydrogen bonding but involves halogens. This interaction is being explored for its potential in designing new supramolecular structures and materials.

Safety and Hazards

3-Chloro-5-iodobenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .

properties

IUPAC Name

3-chloro-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLGQMGSWYRAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654355
Record name 3-Chloro-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-iodobenzoic acid

CAS RN

289039-25-4
Record name 3-Chloro-5-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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